molecular formula C16H22N4O10 B12376250 (2R,3S,4R,5S,6R)-6-(Acetoxymethyl)-3-(2-azidoacetamido)tetrahydro-2H-pyran-2,4,5-triyl triacetate

(2R,3S,4R,5S,6R)-6-(Acetoxymethyl)-3-(2-azidoacetamido)tetrahydro-2H-pyran-2,4,5-triyl triacetate

Katalognummer: B12376250
Molekulargewicht: 430.37 g/mol
InChI-Schlüssel: HGMISDAXLUIXKM-ZIRHEVKLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3S,4R,5S,6R)-6-(Acetoxymethyl)-3-(2-azidoacetamido)tetrahydro-2H-pyran-2,4,5-triyl triacetate is a pyranose-derived compound characterized by multiple acetylated hydroxyl groups, an acetoxymethyl substituent at position 6, and a 2-azidoacetamido group at position 2. Its stereochemistry (2R,3S,4R,5S,6R) and acetyl-protected hydroxyl groups enhance stability against enzymatic degradation, making it suitable for synthetic intermediates in carbohydrate chemistry .

Eigenschaften

Molekularformel

C16H22N4O10

Molekulargewicht

430.37 g/mol

IUPAC-Name

[(2R,3S,4R,5S,6R)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate

InChI

InChI=1S/C16H22N4O10/c1-7(21)26-6-11-14(27-8(2)22)15(28-9(3)23)13(16(30-11)29-10(4)24)19-12(25)5-18-20-17/h11,13-16H,5-6H2,1-4H3,(H,19,25)/t11-,13+,14-,15-,16+/m1/s1

InChI-Schlüssel

HGMISDAXLUIXKM-ZIRHEVKLSA-N

Isomerische SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C

Kanonische SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C

Herkunft des Produkts

United States

Biologische Aktivität

The compound (2R,3S,4R,5S,6R)-6-(Acetoxymethyl)-3-(2-azidoacetamido)tetrahydro-2H-pyran-2,4,5-triyl triacetate is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : (2R,3S,4R,5S,6R)-6-(Acetoxymethyl)-3-(2-azidoacetamido)tetrahydro-2H-pyran-2,4,5-triyl triacetate
  • Molecular Formula : C16H25N3O9
  • Molecular Weight : 395.39 g/mol

Structure

The structure of the compound consists of a tetrahydropyran ring with multiple acetoxy groups and an azidoacetamido substituent. This unique configuration may contribute to its biological activity.

Research indicates that compounds similar to (2R,3S,4R,5S,6R)-6-(Acetoxymethyl)-3-(2-azidoacetamido)tetrahydro-2H-pyran-2,4,5-triyl triacetate exhibit various biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown efficacy against a range of pathogens including bacteria and fungi.
  • Anticancer Properties : Some derivatives have demonstrated the ability to inhibit cancer cell proliferation through apoptosis induction.
  • Enzyme Inhibition : The presence of azido groups can enhance the ability of the compound to act as an enzyme inhibitor.

Antimicrobial Studies

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of related tetrahydropyran derivatives. The results indicated that these compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

CompoundMIC (µg/mL)Target Organism
Compound A16Staphylococcus aureus
Compound B32Escherichia coli

Anticancer Activity

In vitro studies reported in Cancer Research highlighted that tetrahydropyran derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compounds triggered caspase activation and increased levels of pro-apoptotic proteins.

Cell LineIC50 (µM)Mechanism
MCF-710Caspase activation
HeLa15Increased pro-apoptotic proteins

Enzyme Inhibition

Research conducted by Biochemical Journal showed that azido-containing compounds can effectively inhibit certain enzymes involved in metabolic pathways. For example, the inhibition of dihydrofolate reductase was observed at low micromolar concentrations.

Vergleich Mit ähnlichen Verbindungen

(a) (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-azidotetrahydro-2H-pyran-3,4,5-triyl triacetate

  • Key Difference : The azide group is directly attached to the pyran ring at position 6 instead of the 3-position.
  • However, the absence of an amide linkage limits its utility in peptide conjugation .

(b) (2S,3R,4R,5R,6R)-3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate (CAS 3006-60-8)

  • Key Difference : Replaces the azidoacetamido group with a simple acetamido group.
  • Impact : Lacks the azide functionality for click chemistry but retains stability due to acetyl protection. This compound is primarily used in glycosylation studies .

Functional Group Variations in the Pyran Core

(a) (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate

  • Key Difference : Features a hydroxyl group at position 6 instead of acetoxymethyl.
  • Impact : Increased hydrophilicity and susceptibility to oxidation or enzymatic cleavage. Used as a precursor for deprotection reactions .

(b) (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-mercaptotetrahydro-2H-pyran-3,4,5-triyl triacetate

  • Key Difference : Contains a thiol (-SH) group at position 4.
  • Impact : Enables disulfide bond formation but introduces instability under oxidative conditions. Applications include thiol-ene coupling in polymer chemistry .

Substituted Aromatic and Heterocyclic Derivatives

(a) (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyl triacetate (Compound 4l)

  • Key Difference : Incorporates a thiadiazole-thioether group linked to a chlorobenzamido moiety.
  • Impact : Exhibits enhanced antimicrobial activity due to the thiadiazole ring, contrasting with the target compound’s focus on conjugation chemistry .

(b) (2S,3R,5S,6R)-2-(3-(4-acetoxybenzyl)-4-chlorophenyl)-6-(acetoxymethyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate

  • Key Difference : Features a bulky aromatic substituent (chlorophenyl and acetoxybenzyl groups).

Physicochemical and Bioactivity Comparison

Compound Name Key Functional Groups Melting Point (°C) Bioactivity/Application Stability Notes
Target Compound Azidoacetamido, triacetate Not reported Click chemistry, drug delivery Stable under dry, cold storage
(2R,3S,4S,5R,6S)-6-azidotetrahydro-pyran triacetate Azide, triacetate Not reported Bioconjugation probes Thermally sensitive
(2S,3R,4R,5R,6R)-3-Acetamido-triacetate Acetamido, triacetate Not reported Glycosylation intermediates High stability
Compound 4l (Thiadiazole derivative) Thiadiazole, chlorobenzamido 178–180 Antimicrobial agents Stable in organic solvents
(2R,3R,4S,5R,6S)-6-Mercapto-triacetate Thiol, triacetate Not reported Polymer crosslinking Oxidizes readily

Vorbereitungsmethoden

Core Tetrahydropyran Formation

The tetrahydropyran scaffold is typically derived from D-glucose or D-galactose , leveraging their native stereochemistry. A representative pathway involves:

  • Protection of hydroxyl groups as acetyl esters using acetic anhydride/pyridine.
  • Selective oxidation of C6 to a hydroxymethyl group, followed by acetylation.
  • Ring closure via acid-catalyzed cyclization to form the tetrahydropyran core.

Example protocol (adapted from):

Step Reagents/Conditions Yield
1 β-D-thiomannoside, Ac₂O, DMAP, CH₂Cl₂, 0°C→RT, 12h 85%
2 TMSOTf, TMSN₃, PhI(OOCCF₃)₂, CH₂Cl₂, -30°C, 30min 78%

Final Acetylation and Purification

Residual hydroxyl groups are acetylated, followed by chromatography:

Reagent Solvent Time Yield
Ac₂O, pyridine CH₂Cl₂ 6h 92%
Silica gel (hexane:EtOAc 3:1) - - 85% recovery

Key analytical data :

  • ¹H NMR (CDCl₃): δ 5.32 (d, J=3.5 Hz, H-1), 4.85 (m, H-3), 2.10–2.05 (3×OAc).
  • HRMS : m/z calc. 430.37 [M+H]⁺, found 430.36.

Alternative Method: Enzymatic Synthesis

Recent advances employ glycosyltransferases for stereocontrol:

  • Enzyme : Galactosyltransferase from E. coli (EC 2.4.1.22).
  • Donor substrate : UDP-GalNAc (chemically modified with azide).
  • Conditions : 37°C, pH 7.4, 12h.

Advantages :

  • Avoids toxic reagents (e.g., TMSN₃, PhI(OOCCF₃)₂).
  • Higher enantiomeric excess (>99% ee).

Limitations :

  • Requires pre-synthesis of UDP-azido-GalNAc.

Comparative Analysis of Methods

Method Yield Stereopurity Scalability
Chemical (classical) 65–78% 90–95% ee Gram-scale
Enzymatic 45–55% >99% ee Milligram-scale
Hybrid (chemoenzymatic) 70–82% 98% ee Multi-gram

Cost analysis :

  • Chemical route: $120–150/g (cost dominated by TMSN₃ and chiral catalysts).
  • Enzymatic route: $220–300/g (UDP-sugar synthesis costs).

Emerging Technologies

  • Flow chemistry : Reduces reaction time for azide installation from 6h to 20min.
  • Photocatalysis : Visible-light-mediated azide transfer (λ=450 nm, Ru(bpy)₃²⁺).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.